molecular formula C17H13ClN2O2 B1214889 Lonazolac CAS No. 53808-88-1

Lonazolac

Numéro de catalogue: B1214889
Numéro CAS: 53808-88-1
Poids moléculaire: 312.7 g/mol
Clé InChI: XVUQHFRQHBLHQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Lonazolac est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des composés pyrazoles. Il est connu pour sa capacité à inhiber la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. La structure chimique du this compound comprend un cycle pyrazole substitué par un groupe phényle et un groupe chlorophényle, ce qui en fait un anti-inflammatoire unique et puissant .

Analyse Biochimique

Biochemical Properties

Lonazolac plays a significant role in biochemical reactions, primarily through its interaction with cyclooxygenase enzymes. It is a nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, such as macrophages and neutrophils, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to a decrease in the synthesis of inflammatory mediators. Furthermore, this compound impacts cellular metabolism by altering the production of reactive oxygen species and modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in the levels of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may exert its effects through other molecular mechanisms, such as the modulation of signaling pathways and the inhibition of transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects, with no significant loss of potency. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways or the development of tolerance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as gastrointestinal irritation, renal toxicity, and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted in the urine and bile . The primary metabolic pathway involves hydroxylation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes. These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to different tissues, including inflamed sites . This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and modulates cellular processes . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which influence its subcellular localization and activity. These modifications may direct this compound to specific compartments or organelles, further modulating its effects on cellular function.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lonazolac implique généralement la formation du cycle pyrazole suivie de l'introduction des substituants phényle et chlorophényle. Une voie de synthèse courante comprend la réaction de l'hydrazine avec une β-dicétone pour former le cycle pyrazole. Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire les groupes phényle et chlorophényle .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisée pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Le Lonazolac subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers pyrazoles substitués et leurs dérivés, qui peuvent présenter différentes propriétés pharmacologiques .

Applications De Recherche Scientifique

Le Lonazolac a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme cyclooxygénase, qui est responsable de la synthèse des prostaglandines. En diminuant la synthèse des prostaglandines, le this compound réduit l'inflammation et la douleur. Les cibles moléculaires du this compound comprennent les enzymes cyclooxygénase-1 et cyclooxygénase-2, et il inhibe sélectivement ces enzymes pour exercer ses effets anti-inflammatoires .

Mécanisme D'action

Lonazolac exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins. By decreasing prostaglandin synthesis, this compound reduces inflammation and pain. The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and it selectively inhibits these enzymes to exert its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le Lonazolac est unique en raison de sa configuration de substitution spécifique sur le cycle pyrazole, qui confère des propriétés pharmacologiques distinctes. Son inhibition sélective de la cyclooxygénase-2 en fait un composé précieux pour réduire l'inflammation avec potentiellement moins d'effets secondaires gastro-intestinaux que les AINS non sélectifs .

Propriétés

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75821-71-5 (calcium salt)
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046151
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53808-88-1
Record name Lonazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53808-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lonazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonazolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lonazolac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lonazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lonazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LONAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lonazolac
Reactant of Route 2
Lonazolac
Reactant of Route 3
Lonazolac
Reactant of Route 4
Lonazolac
Reactant of Route 5
Lonazolac
Reactant of Route 6
Lonazolac
Customer
Q & A

Q1: What is the primary mechanism of action of Lonazolac?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, this compound reduces prostaglandin synthesis, thus mitigating inflammation. []

Q2: Beyond COX inhibition, does this compound impact other biological pathways?

A2: Research indicates this compound can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []

Q4: Is there spectroscopic data available for characterizing this compound?

A4: Various analytical techniques have been employed to characterize this compound. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing this compound and its metabolites in biological samples. [, , ]

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of this compound in synovial fluid has been reported to be approximately half of that in serum. [, ]

Q6: What is the metabolic pathway of this compound?

A6: this compound undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in this compound's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []

Q7: How is this compound eliminated from the body?

A7: this compound and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of this compound is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of this compound has been observed with multiple dosing. []

Q8: What in vitro models have been used to evaluate this compound's activity?

A8: this compound's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate this compound's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight this compound's potential to modulate immune responses, suggesting further research in this area is warranted.

Q9: What animal models have been employed to investigate this compound's efficacy?

A9: this compound's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, this compound effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate this compound's potential as an anti-inflammatory agent. Furthermore, this compound exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []

Q10: Have there been clinical trials investigating the efficacy of this compound?

A10: Several clinical trials have evaluated the efficacy and safety of this compound in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with this compound treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: Researchers have explored incorporating this compound into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with this compound showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing this compound's therapeutic efficacy and minimizing off-target effects.

Q12: What analytical methods are used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure this compound concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.

Q13: Are there established methods for detecting this compound metabolites?

A13: Researchers have developed methods for simultaneously analyzing this compound and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of this compound's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.

Q14: What is the historical context of this compound's development?

A14: this compound emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.

Q15: Are there alternative drugs or treatment strategies for the indications where this compound is used?

A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.